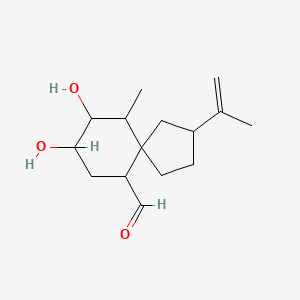
Epioxylubimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epioxylubimin is a sesquiterpenoid compound, specifically a spirovetivane sesquiterpene, which is a type of phytoalexin. Phytoalexins are antimicrobial substances produced by plants in response to stress or pathogen attack. This compound was first identified in diseased potato tubers as a stress metabolite .
Preparation Methods
The preparation of epioxylubimin involves the isolation from natural sources, such as diseased potato tubers. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Epioxylubimin, being a sesquiterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Epioxylubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of sesquiterpenoids.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms. It is used to study plant-pathogen interactions and the biochemical pathways involved in phytoalexin production.
Medicine: The antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents. .
Mechanism of Action
The mechanism of action of epioxylubimin involves its role as a phytoalexin. It exerts its effects by disrupting the cellular processes of pathogens. This includes:
Cytoplasmic Granulation: this compound causes granulation of the cytoplasm in fungal cells.
Disorganization of Cellular Contents: It leads to the disorganization of cellular contents, affecting the normal functioning of the pathogen.
Rupture of Plasma Membrane: this compound can cause the rupture of the plasma membrane, leading to cell death.
Inhibition of Fungal Enzymes: It inhibits key enzymes in fungal cells, preventing their growth and proliferation
Comparison with Similar Compounds
Epioxylubimin is similar to other sesquiterpenoid phytoalexins such as epilubimin and isolubimin. These compounds share a similar chemical structure and are also produced by plants in response to stress. this compound is unique in its specific molecular structure and the particular stress conditions under which it is produced. The similar compounds include:
- Epilubimin
- Isolubimin
- Oxyglutinosone
Properties
CAS No. |
69350-60-3 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3 |
InChI Key |
YIGYYGXJIDAEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |
melting_point |
123 - 124 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




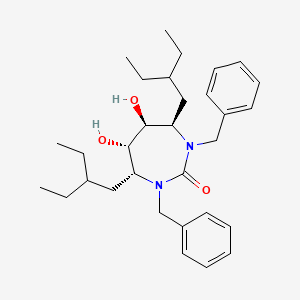
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)

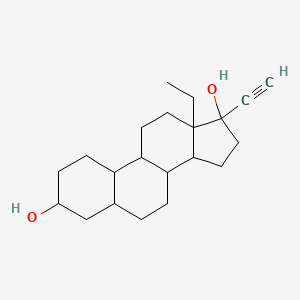
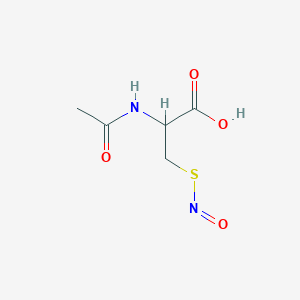
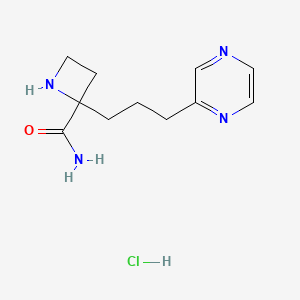
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
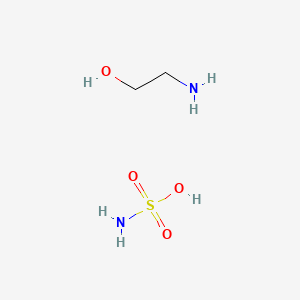
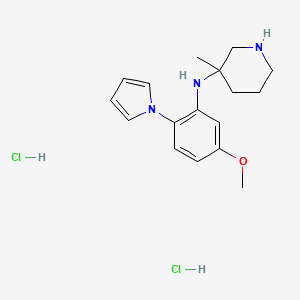
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
